molecular formula C20H22N4O2S B2738037 4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1207054-15-6

4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Cat. No. B2738037
CAS RN: 1207054-15-6
M. Wt: 382.48
InChI Key: SYLGDSCAZKRMDC-UHFFFAOYSA-N
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Description

4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide, also known as ETT, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. ETT is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has shown promising results in various studies.

Scientific Research Applications

Antimicrobial Studies and Antioxidant Correlations

The compound has been investigated for its antimicrobial properties. A study synthesized aminothiazole Schiff base ligands (S1) and (S2) by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde. These ligands were then chelated with bivalent metals (cobalt, nickel, copper, and zinc). Notably, the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Escherichia coli exhibited significant inhibition zones (20 mm and 21 mm, respectively) for specific compounds. Additionally, the compound demonstrated antioxidant activity, making it a potential candidate for further exploration.

Medicinal Role and Metal Chelates

Metal-based complexes have garnered interest as potential drugs with fewer side effects than cisplatin. The metal chelates formed by this compound were found to be more biocompatible than the free ligands due to their chelation phenomenon. Theoretical studies using density functional theory (DFT) revealed their octahedral geometry. The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

Liquid Crystal Properties

While not directly related to biological applications, it’s worth noting that heterocyclic structures, including benzothiazole derivatives, have been explored for their liquid crystal behavior . The compound’s structural features may contribute to its potential use in liquid crystal displays or other optoelectronic applications.

Dye Synthesis and Colorant Applications

Given the presence of benzothiazole and phenylpiperazine moieties, this compound could be useful in dye synthesis. Researchers have synthesized azo dyes using similar benzothiazole derivatives . Its potential as a colorant or dye precursor merits exploration.

properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-26-16-8-9-17-18(14-16)27-20(22-17)24-12-10-23(11-13-24)19(25)21-15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGDSCAZKRMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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